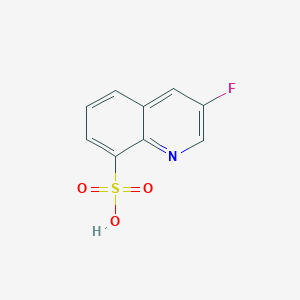

3-Fluoroquinoline-8-sulfonic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6FNO3S |

|---|---|

Molecular Weight |

227.21 g/mol |

IUPAC Name |

3-fluoroquinoline-8-sulfonic acid |

InChI |

InChI=1S/C9H6FNO3S/c10-7-4-6-2-1-3-8(15(12,13)14)9(6)11-5-7/h1-5H,(H,12,13,14) |

InChI Key |

GQGBEJCODFGBGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)S(=O)(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoroquinoline 8 Sulfonic Acid and Its Analogues

Established Synthetic Pathways for Fluoroquinoline-Sulfonic Acids

Traditional synthetic routes to fluoroquinoline-sulfonic acids rely on well-established organic chemistry reactions, often involving several sequential steps to build the core structure and introduce the required functional groups.

The construction of the fundamental quinoline (B57606) ring system is the cornerstone of synthesizing these complex molecules. A common strategy involves the cyclization of appropriately substituted anilines. One of the classical methods for quinoline synthesis is the Gould-Jacob reaction. This process typically involves the reaction of an aniline (B41778) derivative with an ethoxymethylenemalonic ester, followed by thermal cyclization to form the 4-hydroxyquinoline-3-carboxylate ester. rsc.org

For fluorinated quinolones, the synthesis often begins with a pre-fluorinated starting material. For instance, a synthetic sequence might start with a fluorinated benzoic acid derivative, such as 2,4,5-trifluorobenzoic acid chloride. psu.edu This is reacted with a compound like dimethylaminoacrylic acid ester, followed by amine exchange and a nucleophilic ring closure to create the difluoroquinolone ring system. psu.edu A multi-step synthesis developed for quinolone antibiotic analogues, which can be adapted for undergraduate experiments, involves a five-step sequence that includes the preparation of acyl chlorides, 1,4-conjugate addition-elimination, heterocycle synthesis, and nucleophilic aromatic substitution. researchgate.networktribe.com

These multi-step sequences provide a versatile platform for creating a variety of substituted quinolones. The specific precursors are chosen to facilitate the eventual introduction of the desired functional groups at specific positions.

Introducing the fluorine and sulfonic acid groups at the correct positions on the quinoline core requires specific functionalization strategies.

Fluorine Moiety: The introduction of the fluorine atom, particularly at the C-6 position in many therapeutic fluoroquinolones, is critical for activity. researchgate.net This is most often accomplished by starting the synthesis with a precursor that already contains the fluorine atom in the desired position on the benzene (B151609) ring component. psu.edugoogle.com The complexity of selectively fluorinating the quinoline ring at a late stage makes this early-stage incorporation a more efficient strategy. vulcanchem.com

Sulfonic Acid Moiety: The sulfonic acid group presents a unique synthetic challenge compared to the more common carboxylic acid group found in antibiotic fluoroquinolones. A critical issue is the protection of the sulfonic acid functionality during the synthetic sequence. clockss.org A successful strategy involves using a protected form of sulfonic acid, such as a 2-bromophenyl sulfonate. This group can be introduced onto the quinoline precursor and is stable during subsequent reaction steps. The deprotection, or hydrolysis, of the aryl sulfonate to the free sulfonic acid can be achieved under basic conditions, for example, with sodium hydroxide. clockss.org This approach allows for the late-stage unveiling of the highly acidic and polar sulfonic acid group.

Achieving the precise 3-fluoro-8-sulfonic acid substitution pattern is a matter of regiochemical control. The final arrangement of substituents is largely dictated by the structure of the initial reactants. For example, the synthesis of a quinolone-3-sulfonic acid analog of norfloxacin (B1679917) illustrates how the choice of starting materials directs the outcome. clockss.org The cyclization reaction inherently establishes the position of the substituents based on the precursor's structure.

Green Chemistry Principles in the Synthesis of 3-Fluoroquinoline-8-sulfonic acid

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fluoroquinolones to reduce environmental impact, cost, and reaction times. ijbpas.comsruc.ac.uk

A key aspect of green synthesis is the use of efficient and recyclable catalysts. Nano zirconia sulfuric acid (n-ZrSA), also referred to as Zirconia Sulfuric Acid (ZrSA), has emerged as a highly effective, solid acid catalyst for the synthesis of fluoroquinolone derivatives. ijbpas.comresearchgate.net This heterogeneous catalyst facilitates the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids, a common step in the synthesis of many fluoroquinolone antibiotics. sruc.ac.ukresearchgate.net

| Catalyst System | Key Advantages | Reaction Conditions | Relevant Findings | Reference |

|---|---|---|---|---|

| Nano Zirconia Sulfuric Acid (n-ZrSA) | High efficiency, recyclability, non-toxic, cost-effective | Refluxing in water or solvent-free | Provides high yields in short reaction times; reusable for multiple cycles with consistent activity. | ijbpas.comsruc.ac.ukresearchgate.net |

| Conventional Lewis/Brønsted Acids | Effective for cyclization and other steps | Often requires harsh conditions, stoichiometric amounts, and organic solvents | Can lead to byproducts, costly, and difficult to recover. | researchgate.netacs.org |

| Microwave with Lewis Acid | Rapid reaction times, improved yields | Solvent-free or minimal solvent | Efficient one-pot synthesis of fluoroquinolone-clubbed motifs. | researchgate.net |

Replacing hazardous organic solvents with more environmentally benign alternatives is a central tenet of green chemistry. Significant progress has been made in synthesizing fluoroquinolones in aqueous media or under solvent-free conditions.

Reactions using n-ZrSA as a catalyst have been successfully performed in refluxing water, completely avoiding the need for harmful organic solvents. ijbpas.comsruc.ac.uk This approach not only has environmental benefits but also simplifies the work-up procedure. sruc.ac.uk Other syntheses have been conducted in aqueous ethanol (B145695), another greener solvent choice. orientjchem.org

Microwave-assisted synthesis has also proven to be a powerful tool for green chemistry, often enabling reactions to proceed rapidly under solvent-free conditions. rsc.orgijbpas.com For example, the Gould-Jacob reaction to form 4-quinolones has been successfully performed using microwave irradiation without any solvent. rsc.org This combination of microwave energy and solvent-free reaction conditions represents a significant improvement over classical methods that require high temperatures and long reaction times in high-boiling organic solvents. ijbpas.com

| Approach | Conditions | Advantages | Example Reaction | Reference |

|---|---|---|---|---|

| Aqueous Media | Refluxing in water with n-ZrSA catalyst | Avoids harmful organic solvents, simple work-up, environmentally benign. | Direct amination of 7-halo-fluoroquinolones. | ijbpas.comsruc.ac.uk |

| Solvent-Free | Microwave irradiation, sometimes with a solid catalyst like silica (B1680970) sulfuric acid. | Reduces waste, very short reaction times, high efficiency. | Gould-Jacob reaction; Friedländer synthesis. | rsc.orgresearchgate.net |

| Aqueous Ethanol | Refluxing in 50% aqueous ethanol. | Reduces reliance on pure organic solvents, biodegradable solvent system. | Synthesis of fluoroquinolone-modified analogues. | orientjchem.org |

Microwave-Assisted and Ultrasonic Synthesis

Modern synthetic chemistry has increasingly embraced energy-efficient techniques like microwave irradiation and ultrasound to accelerate chemical reactions. These methods have shown promise in the synthesis of various heterocyclic compounds, including quinolines.

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This can result in significantly reduced reaction times, increased product yields, and often cleaner reactions compared to conventional heating methods. nih.govnih.gov Several well-known named reactions for quinoline synthesis, such as the Combes, Doebner-von Miller, and Friedländer syntheses, have been adapted to microwave conditions, showcasing the versatility of this technique. nih.gov For instance, the Niementowski quinazoline (B50416) synthesis, which constructs 4-oxo-3,4-dihydroquinazolines from anthranilic acids and amides, has been successfully performed under microwave irradiation, drastically cutting down the lengthy reaction times associated with traditional heating. nih.gov While direct microwave-assisted synthesis of this compound is not extensively documented, the successful application of this technology to a wide array of quinoline and quinazoline derivatives suggests its potential for the efficient synthesis of this specific compound and its analogues. nih.govnih.gov

Ultrasonic synthesis, or sonochemistry, employs the energy of sound waves to induce cavitation in the reaction medium. The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. nih.gov This technique has been successfully used in the one-pot, three-component synthesis of isoxazolines bearing sulfonamides, highlighting its utility in constructing complex molecules. nih.gov Research has also demonstrated that ciprofloxacin (B1669076) derivatives can be activated by ultrasound to produce reactive oxygen species, indicating that the quinoline core is susceptible to sonochemical effects. nih.gov Although specific applications of ultrasonic irradiation for the synthesis of this compound are not widely reported, the general success of sonochemistry in promoting various organic reactions suggests it could be a viable and environmentally friendly approach.

Synthesis of Advanced Intermediates for this compound Derivatization

The functionalization of the this compound core is essential for developing new derivatives with tailored properties. The synthesis of advanced intermediates provides versatile platforms for such chemical modifications.

A key intermediate for derivatization is the corresponding sulfonyl chloride. The sulfonic acid group can be converted to a more reactive sulfonyl chloride moiety. For example, 8-hydroxyquinoline (B1678124) can be treated with chlorosulfonic acid to yield 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov A similar strategy could be applied to this compound. A patent describes the synthesis of 3-methylquinoline-8-sulfonyl chloride from 3-methylquinoline (B29099) via a chlorosulfonation reaction, a process that could potentially be adapted for the fluoro-analogue. google.com This resulting 3-fluoroquinoline-8-sulfonyl chloride would be a valuable precursor for synthesizing a variety of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. nih.gov

Another strategy for creating advanced intermediates involves modifications at other positions of the quinoline ring. For instance, the synthesis of 3-heteroaryl fluoroquinolone hybrids often involves the chemical modification of the carboxylic acid at position 3, demonstrating the possibility of functionalizing this position. nih.gov Although the C-F bond is generally robust, its reactivity can be influenced by other substituents on the aromatic ring. Furthermore, starting with pre-functionalized anilines in a quinoline synthesis, such as the Friedländer or Skraup reactions, can introduce desired functional groups from the outset. nih.govresearchgate.net

Below is an interactive data table summarizing some key advanced intermediates and their potential synthetic applications.

| Intermediate | Potential Synthetic Route | Key Applications |

| 3-Fluoroquinoline-8-sulfonyl chloride | Chlorosulfonation of this compound | Precursor for sulfonamides and sulfonate esters nih.gov |

| Amino-substituted 3-fluoroquinolines | Introduction of an amino group onto the quinoline ring system | Diazotization reactions for further functionalization |

| Halo-substituted 3-fluoroquinolines | Halogenation of the quinoline ring | Cross-coupling reactions to form C-C bonds |

Strategies for Chiral Synthesis of this compound Stereoisomers

The introduction of chirality into the this compound scaffold can lead to stereoisomers with distinct biological activities and physicochemical properties. The development of synthetic methods to access enantiomerically pure forms of these derivatives is therefore of significant interest.

One common approach is asymmetric synthesis , which aims to create a single enantiomer directly. This can be achieved using chiral catalysts. For example, chiral Ti(IV) complexes have been used as Lewis acid catalysts in asymmetric inverse-electron-demand Diels-Alder reactions to produce asymmetric tetrahydroquinoline derivatives. nih.gov Another strategy involves the use of chiral Brønsted acids. Axially chiral sulfonic acids have been developed and utilized in catalysis. nih.gov For instance, a new type of axially chiral sulfonic acid has been synthesized and resolved via diastereomeric salt formation, yielding both enantiomers which were then used to prepare triflyl imides. researchgate.net

Another powerful strategy is the use of chiral derivatizing reagents . In this method, a racemic mixture is reacted with a chiral reagent to form diastereomers, which can then be separated. For example, quinoline-based chiral derivatizing reagents have been synthesized by introducing chiral amino acids like L-proline into the molecule. researchgate.net These reagents can then be used to derivatize other chiral molecules, facilitating their separation.

Chiral pool synthesis offers another route, where a readily available chiral molecule is used as a starting material, and its chirality is transferred to the final product. While specific examples for this compound are not prevalent, the general principles of these strategies are widely applicable in the synthesis of chiral quinoline derivatives. nih.govresearchgate.netresearchgate.net

The following table provides an overview of these chiral synthesis strategies.

| Strategy | Description | Example Application |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Asymmetric Diels-Alder reactions using chiral Ti(IV) complexes to yield chiral tetrahydroquinolines. nih.gov |

| Chiral Derivatizing Agents | Reaction of a racemate with a chiral reagent to form separable diastereomers. | Synthesis of quinoline-based chiral reagents incorporating L-proline for the separation of β-blockers. researchgate.net |

| Chiral Pool Synthesis | Utilization of a readily available chiral starting material to build the target molecule. | Using chiral amino acids or other natural products as precursors in quinoline synthesis. |

Advanced Characterization and Molecular Architecture of 3 Fluoroquinoline 8 Sulfonic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise arrangement of atoms and functional groups within 3-Fluoroquinoline-8-sulfonic acid. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework and identifying the presence and environment of fluorine atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons on the quinoline (B57606) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of both the fluorine and sulfonic acid groups. Protons on the benzene (B151609) portion of the quinoline ring will show characteristic coupling patterns, while the protons on the pyridine (B92270) ring will be further shifted downfield due to the electronegativity of the nitrogen atom. The acidic proton of the sulfonic acid group would likely appear as a broad singlet at a very downfield chemical shift, or it might undergo exchange with the solvent, rendering it unobservable.

¹³C NMR: The carbon NMR spectrum would provide detailed information about the carbon skeleton. The carbon atom directly bonded to the fluorine atom (C-3) would exhibit a large coupling constant (¹JCF), a hallmark of organofluorine compounds. The carbon atom attached to the sulfonic acid group (C-8) would also show a characteristic chemical shift. The chemical shifts of other carbon atoms in the quinoline ring would be affected by the substituents, and these shifts can be predicted and compared with data from analogous compounds like ciprofloxacin (B1669076) and levofloxacin (B1675101). nih.govmagritek.com

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. This compound would show a singlet in its ¹⁹F NMR spectrum, as there are no other fluorine atoms in the molecule to cause splitting. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom at the C-3 position. Studies on other fluoroquinolones have shown that the ¹⁹F chemical shift can be sensitive to intermolecular interactions, suggesting its potential as a probe for studying binding events. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound in a suitable deuterated solvent (e.g., DMSO-d₆)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H-2 | 8.5 - 9.0 | 145 - 155 (d, JCF ≈ 250 Hz) | Downfield due to adjacent N and F. |

| H-4 | 7.8 - 8.2 | 120 - 130 (d, JCF ≈ 20 Hz) | |

| H-5 | 7.5 - 8.0 | 125 - 135 | |

| H-6 | 7.2 - 7.7 | 120 - 130 | |

| H-7 | 7.9 - 8.4 | 130 - 140 | Adjacent to C-8 with SO₃H. |

| SO₃H | > 10 (broad) | - | May be exchangeable with solvent. |

| C-2 | - | 145 - 155 (d, JCF ≈ 10 Hz) | |

| C-3 | - | 150 - 160 (d, ¹JCF ≈ 240-260 Hz) | Directly bonded to F. |

| C-4 | - | 115 - 125 (d, JCF ≈ 5 Hz) | |

| C-4a | - | 125 - 135 | |

| C-5 | - | 120 - 130 | |

| C-6 | - | 125 - 135 | |

| C-7 | - | 130 - 140 | |

| C-8 | - | 140 - 150 | Bonded to SO₃H group. |

| C-8a | - | 140 - 150 |

Note: These are predicted values based on the analysis of similar structures and are subject to experimental verification.

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for determining the exact molecular weight and elemental composition of this compound. For the molecular formula C₉H₆FNO₃S, the expected exact mass would be calculated and compared with the experimental value, confirming the identity of the compound with high precision. Fragmentation patterns observed in the mass spectrum would also provide valuable structural information, showing the loss of the sulfonic acid group (SO₃) and other characteristic fragments of the quinoline core. The NIST WebBook provides mass spectral data for related compounds like 8-hydroxyquinoline-5-sulfonic acid, which can serve as a reference for predicting fragmentation pathways. nist.gov

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

S=O Stretching: The sulfonic acid group would exhibit strong and characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the regions of 1250-1160 cm⁻¹ and 1060-1030 cm⁻¹, respectively.

O-H Stretching: A broad absorption band in the region of 3000-2500 cm⁻¹ would be expected for the O-H stretching of the sulfonic acid group, often overlapping with C-H stretching bands.

C=N and C=C Stretching: The quinoline ring would show characteristic C=N and C=C stretching vibrations in the 1650-1450 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1250-1000 cm⁻¹ range.

Aromatic C-H Stretching: These would appear as a group of weak to medium bands above 3000 cm⁻¹.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Sulfonic Acid (O-H) | Stretching | 3000 - 2500 | Broad, Medium-Strong |

| Aromatic (C-H) | Stretching | 3100 - 3000 | Medium-Weak |

| Quinoline Ring (C=N, C=C) | Stretching | 1650 - 1450 | Medium-Strong |

| Sulfonic Acid (S=O) | Asymmetric Stretching | 1250 - 1160 | Strong |

| Carbon-Fluorine (C-F) | Stretching | 1250 - 1000 | Strong |

| Sulfonic Acid (S=O) | Symmetric Stretching | 1060 - 1030 | Strong |

| Aromatic (C-H) | Out-of-plane Bending | 900 - 675 | Strong |

Note: These are predicted values based on established IR correlation tables and data from similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or water, would be expected to show absorption bands characteristic of the quinoline chromophore. Typically, quinoline and its derivatives exhibit multiple absorption bands corresponding to π → π* transitions. The presence of the fluorine and sulfonic acid substituents would likely cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted quinoline. For instance, other fluoroquinolones like ciprofloxacin show absorption maxima around 270-280 nm. nih.gov The exact position and intensity of these bands would provide insights into the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. Although no crystal structure for this compound is currently available in public databases, this method would provide invaluable information if suitable crystals could be obtained.

The analysis would reveal:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred conformation of the molecule in the solid state.

Intermolecular interactions: The presence of hydrogen bonds (e.g., involving the sulfonic acid group) and π-π stacking interactions between the quinoline rings, which govern the crystal packing.

Studies on other fluoroquinolones have utilized X-ray crystallography to understand their molecular geometry and interactions, which are crucial for their biological activity.

Conformational Analysis and Tautomeric Equilibrium Studies

While this compound does not have significant conformational flexibility in its core structure, the orientation of the sulfonic acid group relative to the quinoline ring could be a subject of conformational analysis, likely through computational modeling.

A more pertinent area of study would be the potential for tautomerism. The sulfonic acid group is strongly acidic and exists predominantly in its dissociated form in aqueous solutions. However, in different environments or in the solid state, the proton could potentially associate with the quinoline nitrogen, leading to a zwitterionic tautomer. The equilibrium between the neutral and zwitterionic forms could be investigated using techniques like NMR spectroscopy in various solvents and computational chemistry. The relative populations of these tautomers can have a significant impact on the compound's physicochemical properties and reactivity.

Reactivity and Derivatization Strategies for 3 Fluoroquinoline 8 Sulfonic Acid

Chemical Transformations of the Sulfonic Acid Group

The sulfonic acid moiety is a highly polar, strongly acidic functional group that can be converted into several other important functional groups, thereby expanding the synthetic utility of the parent molecule.

Esterification and Amidation Reactions

Direct esterification or amidation of sulfonic acids is often challenging. A more common and effective strategy involves a two-step procedure. First, the sulfonic acid is converted to a more reactive intermediate, typically a sulfonyl chloride. This is usually achieved by treatment with reagents like thionyl chloride or chlorosulfonic acid. quimicaorganica.org Subsequently, this sulfonyl chloride can readily react with various nucleophiles such as alcohols or amines to yield the corresponding sulfonated esters and sulfonamides.

Recent research has demonstrated the synthesis of various quinoline-8-sulfonamide (B86410) derivatives by reacting quinoline-8-sulfonyl chloride with a range of substituted amines in a solvent like dichloromethane, with pyridine (B92270) added to facilitate the reaction. rsc.org This methodology is broadly applicable and allows for the introduction of diverse functionalities. For instance, hybrid molecules combining quinoline (B57606) and sulfonamide moieties have been synthesized and evaluated for various biological activities. nih.govrsc.org Similarly, reaction with alcohols would lead to the formation of sulfonate esters, which can serve as intermediates in further synthetic transformations.

Table 1: General Reactions for Esterification and Amidation

| Reaction Type | Reagents | Product |

|---|---|---|

| Sulfonyl Chloride Formation | Thionyl Chloride (SOCl₂) or Chlorosulfonic Acid (ClSO₃H) | 3-Fluoroquinoline-8-sulfonyl chloride |

| Amidation | 3-Fluoroquinoline-8-sulfonyl chloride, Substituted Amine (R-NH₂) | N-substituted-3-fluoroquinoline-8-sulfonamide |

| Esterification | 3-Fluoroquinoline-8-sulfonyl chloride, Alcohol (R-OH) | 3-Fluoroquinoline-8-sulfonate ester |

Reduction and Oxidation Reactions of the Sulfonic Acid Moiety

The sulfur atom in a sulfonic acid group is in its highest oxidation state (+6), making it generally resistant to further oxidation. tutorsglobe.com However, the group can undergo reduction or be removed entirely through desulfonation.

Reduction: The reduction of aromatic sulfonic acids to the corresponding thiols is a known transformation, though it often requires potent reducing systems. One effective method involves using a mixture of triphenylphosphine (B44618) and a catalytic amount of iodine. oup.com This system can deoxygenatively reduce arenesulfonic acids to arenethiols quantitatively. oup.com Other methods may utilize strong reducing agents like rhodium carbonyl catalysts under high pressure and temperature. google.com Such a reduction would convert 3-fluoroquinoline-8-sulfonic acid into 3-fluoroquinoline-8-thiol, a versatile intermediate for further synthesis.

Oxidation: The sulfonic acid group is typically stable towards oxidizing agents. tutorsglobe.com While there are reports of oxidizing aromatic sulfones to sulfonic acids, the reverse is not a common transformation. acs.orgacs.orgconsensus.app The oxidation of thiols, which can be formed from the reduction of sulfonic acids, readily proceeds through sulfenic and sulfinic acid intermediates back to the sulfonic acid. researchgate.net

Desulfonation: This reaction involves the removal of the sulfonic acid group, reverting to a hydrogen atom on the aromatic ring. It is the reverse of sulfonation and is typically achieved by heating the aromatic sulfonic acid in the presence of a strong acid, such as sulfuric or hydrochloric acid. numberanalytics.comwikipedia.orgnumberanalytics.com The specific conditions, particularly temperature, required for desulfonation correlate with the ease of the initial sulfonation. wikipedia.org

Modifications at the Fluoroquinoline Core of this compound

The fluoroquinolone core itself offers several positions for chemical modification, including the ring nitrogen and various carbon atoms on both the pyridine and benzene (B151609) rings.

Substitutions at the Nitrogen (N-1) Position

The nitrogen atom in the quinoline ring is basic and nucleophilic, readily reacting with electrophiles like alkyl halides. pharmaguideline.comrsc.org This reaction, known as N-alkylation, typically forms N-alkyl quinolinium salts. pharmaguideline.compsu.edu The process is influenced by the nature of the alkylating agent and the substituents on the quinoline ring. rsc.orgpsu.edu For this compound, reaction with an alkyl halide (e.g., ethyl iodide) would yield the corresponding 1-alkyl-3-fluoroquinolinium-8-sulfonate, a zwitterionic species. This modification can significantly alter the molecule's solubility and electronic properties. Boronic acid-catalyzed reductive alkylation represents a modern, one-pot approach to generating N-alkyl tetrahydroquinolines from quinolines. acs.org

Alterations at the C-7 Position with Heterocyclic Moieties

The C-7 position of the quinoline ring is a common site for modification, particularly in the synthesis of fluoroquinolone antibacterials. If a suitable leaving group, such as a halogen, is present at C-7, this position becomes susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline ring system, particularly the pyridine nitrogen, facilitates this reaction. researchgate.netyoutube.com

In many synthetic pathways for fluoroquinolones, a chlorine or fluorine atom at the C-7 position is displaced by a nitrogen-containing heterocycle, such as piperazine (B1678402) or its derivatives. nih.govgoogle.comgoogle.comresearchgate.netnih.gov For example, the reaction of 7-chloro-4-(piperazin-1-yl)-quinoline with various amines is a well-established method for creating diverse derivatives. nih.gov The synthesis of many potent fluoroquinolones involves introducing various functionalized piperidine (B6355638) or pyrazole-containing rings at the C-7 position. nih.gov This suggests that a precursor like 7-chloro-3-fluoroquinoline-8-sulfonic acid could be effectively reacted with a wide array of heterocyclic amines to generate novel derivatives, with the sulfonic acid group potentially influencing the reaction's kinetics and the product's properties.

Table 2: Examples of Heterocyclic Moieties Introduced at C-7

| Precursor Core | Nucleophile | Resulting C-7 Substituent |

|---|---|---|

| 7-Chloroquinoline | Piperazine | Piperazin-1-yl google.comgoogle.com |

| 7-Fluoroquinolone | 4-Methylpiperazine | 4-Methylpiperazin-1-yl capes.gov.br |

| 7-Fluoroquinolone | 3-Amino-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine | 3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl nih.gov |

| 7-Chloroquinoline | Various secondary amines | N-substituted-amino-ethanone nih.gov |

Introduction of Halogen Substituents

Introducing additional halogen atoms onto the this compound scaffold can be achieved via electrophilic halogenation. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nitrogen atom. quimicaorganica.orgresearchgate.net Therefore, substitution occurs preferentially on the benzene ring, at positions C-5 and C-8. quimicaorganica.orgtutorsglobe.comyoutube.com

In this specific molecule, the C-8 position is already occupied by the sulfonic acid group, which is a meta-directing deactivator. The primary directing influence for an incoming electrophile would therefore be the sulfonic acid group, favoring substitution at the C-5 and C-7 positions. However, a highly regioselective, metal-free protocol has been developed for the C-5 halogenation of various 8-substituted quinolines using trihaloisocyanuric acids as the halogen source. rsc.orgrsc.org This method has proven effective for chlorination, bromination, and iodination, demonstrating high yields and excellent functional group tolerance. rsc.orgrsc.org Applying this methodology to this compound would likely yield the 5-halo-3-fluoroquinoline-8-sulfonic acid derivative with high selectivity. Other studies on the bromination of 8-substituted quinolines have shown that reaction conditions can be tuned to produce mono- or di-halogenated products. acgpubs.org

Modifications at the C-3 Carboxylic Acid Precursor Site

While this compound possesses a sulfonic acid group at the C-8 position, the C-3 position is often derived from a carboxylic acid precursor in many fluoroquinolone syntheses. This carboxylic acid functionality is a key site for a variety of chemical modifications to generate diverse derivatives.

One of the most common strategies for modifying the C-3 carboxylic acid group is through the formation of amides and esters. This can be achieved by reacting the carboxylic acid with a variety of amines or alcohols. For instance, in related fluoroquinolone systems like ciprofloxacin (B1669076), the carboxylic acid has been converted to N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)carboxamide moieties researchgate.net. This highlights the potential for creating a diverse library of amide derivatives of a 3-carboxyquinoline precursor to this compound.

Another significant derivatization strategy involves the bioisosteric replacement of the carboxylic acid group with other acidic functionalities or five-membered heterocyclic rings. This approach aims to modulate the physicochemical and pharmacological properties of the parent molecule. For example, the carboxylic acid can be replaced with a tetrazole ring nih.gov. In some instances, the entire C-3 carboxylic acid group has been replaced by a fused heterocyclic α,β-unsaturated ketone scaffold, which has shown to be a favorable modification for certain biological activities in related fluoroquinolones.

Furthermore, the C-3 carboxylic acid can serve as a handle for more complex molecular elaborations. For example, it can be converted into a hydrazide, which can then be reacted with various aldehydes or ketones to form hydrazones. These hydrazones can subsequently undergo cyclization reactions to form a variety of heterocyclic rings, such as 1,3,4-oxadiazoles or pyrazoles nih.gov.

The following table summarizes some of the key modification strategies at the C-3 carboxylic acid precursor site of fluoroquinolones, which could be applicable to the synthesis of derivatives of this compound.

| Modification Strategy | Reagents and Conditions | Resulting Functional Group/Moiety | Reference |

| Amide Formation | Amines, Coupling Agents (e.g., EDC, HBTU) | Amide | researchgate.net |

| Ester Formation | Alcohols, Acid/Base Catalysis | Ester | |

| Hydrazide Formation | Hydrazine Hydrate | Hydrazide | nih.gov |

| Hydrazone Formation | Hydrazide, Aldehydes/Ketones | Hydrazone | nih.gov |

| 1,3,4-Oxadiazole Formation | Hydrazide, Carbon Disulfide | 1,3,4-Oxadiazole | nih.gov |

| Tetrazole Formation | Nitrile, Sodium Azide | Tetrazole | nih.gov |

| Fused Heterocycle Formation | Thiazolo[2,3-b] nih.govmdpi.comresearchgate.nettriazolone | Fused Heterocyclic Ketone |

Conjugation Strategies for Hybrid Molecule Development

The development of hybrid molecules by conjugating this compound with other pharmacologically active moieties is a promising strategy to create new chemical entities with potentially enhanced or novel biological activities. The functional groups present on the this compound scaffold, particularly the sulfonic acid group and potentially other modifiable positions on the quinoline ring, can serve as anchor points for conjugation.

One of the primary approaches for conjugation involves forming a stable linkage between the fluoroquinolone core and another molecule. This can be achieved through various chemical reactions, depending on the available functional groups on both molecules. For instance, if the sulfonic acid group is converted to a more reactive sulfonyl chloride, it can readily react with amines or alcohols on another molecule to form sulfonamides or sulfonate esters, respectively. The synthesis of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamides from the corresponding sulfonyl chlorides demonstrates the feasibility of this approach on the quinoline scaffold nih.gov.

Another strategy involves the use of linkers to connect the two molecular entities. These linkers can be of varying lengths and compositions, allowing for fine-tuning of the distance and spatial orientation between the two conjugated partners. Common linkers include alkyl chains, polyethylene (B3416737) glycol (PEG) chains, or cleavable linkers that can release the individual components under specific physiological conditions.

The choice of the molecule to be conjugated with this compound depends on the desired therapeutic outcome. For example, conjugation with other antimicrobial agents could lead to hybrid molecules with a broader spectrum of activity or the ability to overcome drug resistance. Similarly, conjugation with cell-penetrating peptides or other targeting moieties could enhance the delivery of the fluoroquinolone to its site of action.

The following table outlines potential conjugation strategies for the development of hybrid molecules based on the this compound scaffold.

| Conjugation Site | Reactive Intermediate | Linkage Type | Potential Conjugate Partner |

| C-8 Sulfonic Acid | Sulfonyl Chloride | Sulfonamide | Amines, Peptides |

| C-8 Sulfonic Acid | Sulfonyl Chloride | Sulfonate Ester | Alcohols, Phenols |

| C-3 Position (from precursor) | Carboxylic Acid | Amide | Amines, Amino Acids |

| C-3 Position (from precursor) | Carboxylic Acid | Ester | Alcohols |

| Other Ring Positions | (e.g., amino group) | Amide, Urea, Thiourea | Carboxylic Acids, Isocyanates, Isothiocyanates |

Exploration of Novel Reaction Pathways for this compound Derivatization

The unique substitution pattern of this compound opens up possibilities for exploring novel reaction pathways to generate derivatives with unique chemical structures and properties. Beyond the standard modifications at the C-3 and C-8 positions, other sites on the quinoline ring can be targeted for derivatization.

One area of exploration is the reactivity of the fluorine atom at the C-3 position. While typically stable, fluoroaromatic compounds can undergo nucleophilic aromatic substitution (SNAr) under certain conditions, especially if the ring is activated by electron-withdrawing groups. It is conceivable that under specific reaction conditions, the C-3 fluorine atom could be displaced by other nucleophiles, leading to a new class of C-3 substituted quinolines.

Another avenue for novel derivatization lies in the modification of the quinoline ring itself. Electrophilic aromatic substitution reactions on the quinoline core could potentially introduce new functional groups at various positions. The directing effects of the existing substituents (the fluoro and sulfonic acid groups) would play a crucial role in determining the regioselectivity of such reactions. For example, the sulfonation of quinoline is known to yield a mixture of 5- and 8-sulfonic acids, indicating that these positions are susceptible to electrophilic attack mdpi.com. Further electrophilic substitution on this compound could lead to di-substituted derivatives.

The development of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic compounds. These reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at various positions on the this compound scaffold, provided a suitable handle (e.g., a halogen atom) is present at the desired position.

Furthermore, the sulfonic acid group itself can be a target for novel chemical transformations beyond simple conversion to sulfonyl chlorides. For example, desulfonation reactions could be explored to remove the sulfonic acid group if desired, or it could potentially be used as a directing group for other transformations before being removed. The conversion of sulfonic acids to other functional groups is also a possibility, although less common than the derivatization of carboxylic acids.

The table below highlights some potential novel reaction pathways for the derivatization of this compound.

| Reaction Type | Target Site | Potential Reagents/Catalysts | Resulting Modification |

| Nucleophilic Aromatic Substitution | C-3 Fluoro | Strong Nucleophiles | C-3 Substituted Quinoline |

| Electrophilic Aromatic Substitution | Quinoline Ring | Nitrating/Halogenating Agents | Introduction of Nitro/Halo Groups |

| Metal-Catalyzed Cross-Coupling | Halogenated Quinoline Intermediate | Boronic Acids, Amines, etc. / Pd, Cu catalysts | C-C or C-Heteroatom Bond Formation |

| Desulfonation | C-8 Sulfonic Acid | Acid/Heat | Removal of Sulfonic Acid Group |

Molecular Mechanisms of Action Research for 3 Fluoroquinoline 8 Sulfonic Acid Analogues

Inhibition of Bacterial Type II Topoisomerase Enzymes

Fluoroquinolones function by forming a ternary complex with the topoisomerase enzyme and the bacterial DNA. nih.gov This complex stabilizes the transient double-strand DNA break created by the enzyme, preventing the subsequent re-ligation step. nih.govmdpi.com This action effectively turns the topoisomerase into a cellular poison. mdpi.com

DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication. nih.govnih.govyoutube.com Analogues of 3-fluoroquinoline-8-sulfonic acid, like other fluoroquinolones, bind to the complex formed between DNA gyrase and DNA. nih.gov This binding is thought to occur at the interface of the protein and DNA, near the active site tyrosine residue of the GyrA subunit, which is responsible for cleaving and rejoining the DNA strands. nih.gov

The interaction is stabilized by a non-catalytic magnesium ion, which forms a bridge between the fluoroquinolone molecule and specific amino acid residues within the GyrA subunit. nih.gov This binding event inhibits the catalytic activity of DNA gyrase by preventing the re-ligation of the cleaved DNA strands. mdpi.com The resulting stable enzyme-DNA-drug complex acts as a physical barrier to the progression of the replication fork, leading to a halt in DNA synthesis and ultimately, bacterial cell death. nih.govmdpi.com For many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones. youtube.com

Some novel inhibitors have been shown to bind to allosteric sites on DNA gyrase, distinct from the fluoroquinolone binding pocket, suggesting alternative mechanisms of inhibition that could potentially overcome existing resistance. nih.gov

Topoisomerase IV is another essential type II topoisomerase in bacteria, primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication. youtube.com Structurally similar to DNA gyrase, it is a heterotetramer composed of two ParC and two ParE subunits, which are homologous to GyrA and GyrB, respectively. nih.gov

Fluoroquinolone analogues also inhibit topoisomerase IV by stabilizing the enzyme-DNA cleavage complex, similar to their action on DNA gyrase. nih.govyoutube.com The drug binds to the complex of topoisomerase IV and DNA, preventing the resealing of the double-strand break. nih.gov This disruption of topoisomerase IV's function is particularly critical for the segregation of newly replicated chromosomes into daughter cells, and its inhibition leads to a failure in cell division. youtube.com In many Gram-positive bacteria, topoisomerase IV is the primary target for fluoroquinolones. youtube.com

The dual targeting of both DNA gyrase and topoisomerase IV by many fluoroquinolones contributes to their broad-spectrum activity and can help to reduce the likelihood of resistance development. researchgate.net

DNA-Compound Interaction Studies (e.g., DNA Cleavage, Intercalation)

The primary mechanism of action of fluoroquinolones involves the formation of a ternary complex with the topoisomerase and DNA, leading to stabilized DNA cleavage. nih.govmdpi.com However, some studies have also investigated the direct interaction of these compounds with DNA.

Research has shown that certain fluoroquinolones can induce photocleavage of DNA upon exposure to UVA light. nih.gov This effect is more pronounced for fluoroquinolones with fluorine substituents at both the C-6 and C-8 positions. nih.gov The proposed mechanism for this photocleavage involves the generation of a reactive species at the C-8 position following the loss of the fluorine atom. nih.gov While this is a distinct mechanism from the topoisomerase-mediated cleavage, it highlights a potential for direct DNA interaction under specific conditions.

Investigation of Efflux Pump Modulation Mechanisms

Bacterial efflux pumps are membrane proteins that can actively transport a wide range of substances, including antibiotics, out of the cell, thereby reducing the intracellular drug concentration and contributing to antibiotic resistance. nih.govmdpi.commdpi.com Overexpression of these pumps is a significant mechanism of resistance to fluoroquinolones. researchgate.netnih.gov

Efflux pumps from the Major Facilitator Superfamily (MFS) and the ATP-binding cassette (ABC) superfamily are known to transport fluoroquinolones. mdpi.comnih.gov For instance, the NorA efflux pump in Staphylococcus aureus is a well-studied MFS transporter that confers resistance to fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin (B1679917). nih.govresearchgate.net

Research into efflux pump modulation focuses on identifying inhibitors that can block the activity of these pumps. mdpi.com Such inhibitors could act as adjuvants, restoring the efficacy of fluoroquinolones against resistant strains. nih.govmdpi.com These inhibitors often work by competing with the antibiotic for binding to the efflux pump or by disrupting the energy source required for transport. nih.gov The development of effective efflux pump inhibitors (EPIs) represents a promising strategy to combat fluoroquinolone resistance. mdpi.comresearchgate.net

In Vitro Studies on Antimicrobial Efficacy and Spectrum (Mechanistic Focus)

In vitro studies are crucial for understanding the mechanistic basis of the antimicrobial efficacy and spectrum of this compound analogues and other fluoroquinolones. These studies typically involve determining the Minimum Inhibitory Concentration (MIC) against a wide range of bacterial species.

For example, studies on gatifloxacin (B573), an 8-methoxy fluoroquinolone, have demonstrated its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov Compared to older fluoroquinolones like ciprofloxacin and ofloxacin (B1677185), gatifloxacin showed enhanced potency against staphylococci, streptococci, pneumococci, and enterococci. nih.gov This improved activity against Gram-positive organisms is often attributed to a more balanced inhibition of both DNA gyrase and topoisomerase IV.

The antibacterial spectrum of fluoroquinolones is influenced by their chemical structure. nih.gov Modifications at various positions on the quinolone ring system can alter the compound's affinity for its target enzymes and its ability to penetrate the bacterial cell wall. nih.gov For instance, the addition of a fluorine atom at position 6 significantly increased the potency of the fluoroquinolone class. nih.gov The development of newer generations of fluoroquinolones with substitutions at positions 7 and 8 has led to improved activity against Gram-positive and atypical bacteria. nih.govnih.gov

Interactive Data Table: In Vitro Efficacy of Gatifloxacin (An 8-Methoxy Fluoroquinolone)

| Bacterial Group | Gatifloxacin MIC90 (mg/L) | Ciprofloxacin MIC90 (mg/L) | Ofloxacin MIC90 (mg/L) |

| Staphylococci | ≤1 | - | - |

| Streptococci | ≤1 | - | - |

| Pneumococci | ≤1 | - | - |

| Enterococci | ≤1 (except E. faecium) | - | - |

| Enterococcus faecium | 4 | - | - |

| Methicillin-resistant S. aureus | 4 | - | - |

| Most Enterobacteriaceae | 0.06-0.5 | - | - |

| Proteus/Morganella spp. | ≤1 | - | - |

| Acinetobacter spp. | 0.25-1 | - | - |

| Pseudomonas aeruginosa | 4 | - | - |

| Burkholderia cepacia | 8 | 8 | 8 |

| Stenotrophomonas maltophilia | 4 | - | - |

| Haemophilus influenzae | 0.03-0.06 | - | - |

| Legionella spp. | 0.03-0.06 | - | - |

| Helicobacter pylori | 0.03-0.06 | - | - |

| Chlamydia/Mycoplasma | 0.13 | - | - |

| Ureaplasma | 4-8 | - | - |

| Mycobacterium tuberculosis | 0.25 | - | - |

Data sourced from Fung-Tomc et al. (2000). nih.gov Dashes indicate data not provided in the source for direct comparison in this table format.

Computational and Theoretical Investigations of 3 Fluoroquinoline 8 Sulfonic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that helps in understanding chemical reactivity. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the molecule's ability to donate or accept electrons. For 3-Fluoroquinoline-8-sulfonic acid, the energies and shapes of the HOMO and LUMO would be critical in predicting its interaction with biological targets. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller energy gap generally suggests higher reactivity. Without specific DFT calculations for this compound, a quantitative analysis of its FMOs is not possible.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

There are no specific molecular dynamics (MD) simulation studies reported for this compound in the scientific literature. MD simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing insights into conformational changes and the stability of ligand-protein complexes.

For other fluoroquinolones, MD simulations have been employed to:

Assess the stability of the compound within the binding pocket of its target protein over time.

Analyze the dynamics of key interactions, such as hydrogen bonds, and their persistence.

Investigate the role of water molecules in mediating ligand-protein binding.

Explore the conformational flexibility of the ligand and the protein upon binding.

An MD simulation of this compound complexed with a target protein, such as DNA gyrase, would be invaluable in understanding the dynamic nature of their interaction and the stability of the bound state.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Specific Quantitative Structure-Activity Relationship (QSAR) models focusing on analogues of this compound have not been described in the available literature. QSAR studies involve correlating the chemical structure of a series of compounds with their biological activity to develop predictive models.

A hypothetical QSAR study for analogues of this compound would involve synthesizing a library of derivatives with variations at different positions of the fluoroquinolone scaffold and the sulfonic acid group. The biological activity of these analogues would then be determined and correlated with various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). Such a model could predict the activity of new, unsynthesized analogues and guide the design of more potent compounds. The lack of synthesized analogues and their corresponding biological data for this compound precludes the development of such a model at present.

In Silico ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicology) Predictions (Excluding Human Clinical Relevance)

While in silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/T) properties of drug candidates, specific predictive data for this compound is not publicly documented. These computational models use the chemical structure of a compound to estimate various physicochemical and pharmacokinetic parameters.

A theoretical in silico ADME/T profile for this compound would likely predict:

Absorption: The highly polar sulfonic acid group would be expected to decrease passive intestinal absorption.

Distribution: The compound's distribution would be influenced by its polarity and potential for plasma protein binding.

Metabolism: The quinoline (B57606) core is susceptible to metabolism by cytochrome P450 enzymes, though the specific metabolic pathways for this derivative are unknown.

Excretion: Renal excretion is a common pathway for many fluoroquinolones, and the high water solubility imparted by the sulfonic acid group would likely favor this route.

Toxicology: Various in silico models could be used to predict potential toxicities, such as cardiotoxicity or phototoxicity, which are known concerns for some fluoroquinolones.

The table below presents a hypothetical set of in silico ADME/T predictions that would typically be generated for a compound like this compound. It is important to note that these are not based on actual published data for this specific molecule.

| Property | Predicted Value/Classification |

| Water Solubility | High |

| Intestinal Absorption | Low |

| Plasma Protein Binding | Moderate to High |

| Blood-Brain Barrier | Unlikely to cross |

| CYP2D6 Inhibition | Possible |

| hERG Inhibition | Possible |

| Ames Mutagenicity | Unlikely |

Catalytic Applications of 3 Fluoroquinoline 8 Sulfonic Acid and Its Functionalized Materials

Design and Synthesis of 3-Fluoroquinoline-8-sulfonic acid Functionalized Catalytic Materials

The development of heterogeneous catalysts from this compound would likely follow established methodologies for immobilizing sulfonic acids on solid supports. These methods aim to combine the catalytic activity of the sulfonic acid group with the practical benefits of a solid phase, such as easy separation and recyclability. mdpi.com

Common strategies involve functionalizing inorganic materials like mesoporous silica (B1680970) (e.g., SBA-15, MCM-41) or magnetic nanoparticles (e.g., Fe₃O₄). mdpi.comresearchgate.netrsc.org The general approaches include:

Grafting/Post-Synthesis Modification : This is a multi-step approach where a pre-synthesized support is functionalized. For a molecule like this compound, this could involve first anchoring a precursor molecule to the support's surface (e.g., via silanization with an appropriate functional group) followed by chemical modification to generate the final structure. researchgate.net For instance, arenesulfonic groups have been grafted onto silica surfaces by reacting the support with phenyl-containing silanes, followed by sulfonation with agents like chlorosulfonic acid. mdpi.com

Co-condensation : This one-pot method involves the simultaneous condensation of a silica precursor (like tetraethoxysilane) and an organosilane containing the desired functional group. mdpi.com This can lead to a more uniform distribution of active sites within the material's framework.

Immobilization on Polymeric or Ionic Liquid Supports : The sulfonic acid moiety can be incorporated into the structure of ionic liquids or polymers, which can then act as catalysts. scielo.brmdpi.comnih.gov

A significant challenge lies in the synthesis of the this compound molecule itself, as the specific placement of a fluorine atom on the quinoline (B57606) ring can be complex. vulcanchem.com However, syntheses for related quinolone-3-sulfonic acid derivatives have been developed, providing potential pathways. clockss.org The functionalization of supports with structurally similar compounds, such as 8-hydroxyquinoline-5-sulfonic acid, has been successfully demonstrated, suggesting the feasibility of immobilizing quinoline sulfonic acids onto materials like SBA-15. researchgate.netresearchgate.net

Heterogeneous Catalysis in Organic Synthesis

The strong Brønsted acidity conferred by the sulfonic acid group makes these materials potent catalysts for a wide array of acid-mediated organic transformations. researchgate.net The presence of a fluorine atom is expected to enhance this acidity further. mdpi.com

Sulfonic acid-functionalized materials are extensively used as solid acid catalysts, replacing hazardous and corrosive liquid acids like sulfuric acid. mdpi.com They have proven effective in various reactions:

Condensation Reactions : These catalysts efficiently promote condensation reactions. For example, sulfonic acid-functionalized magnetic nanoparticles have been used to catalyze the acetalization of benzaldehyde (B42025) and ethylene (B1197577) glycol with high conversion rates. rsc.org They are also active in aldol-type condensation reactions, such as the self-condensation of cyclopentanone. researchgate.net It is anticipated that a this compound-based catalyst would show high activity in these and other condensations, including the formation of esters and ethers. wipo.intgoogle.com

Rearrangements and Isomerizations : Acid-catalyzed rearrangements are another key application. Sulfonic zirconia has demonstrated superior performance in the isomerization of n-hexane compared to traditional sulfated zirconia. mdpi.com

Multicomponent reactions (MCRs), which involve the one-pot combination of three or more reactants, are powerful tools in synthetic chemistry for building molecular complexity efficiently. researchgate.netmdpi.comrsc.org Sulfonic acid-functionalized catalysts, particularly those based on ionic liquids or solid supports, are highly effective for promoting various MCRs. scielo.br

Synthesis of Nitrogen Heterocycles : These catalysts are widely employed in the synthesis of biologically relevant nitrogen-containing heterocycles. Notable examples include the Biginelli reaction to produce dihydropyrimidinones and the Hantzsch reaction for 1,4-dihydropyridines. scielo.br

Synthesis of Oxygen Heterocycles : The synthesis of various oxygen-containing rings, such as 4H-pyrans and xanthene derivatives, is readily achieved through MCRs catalyzed by solid-supported sulfonic acids. scielo.br

Quinoline Synthesis : Of particular relevance is the use of sulfonic acid catalysts in MCRs to construct quinoline derivatives. scielo.br This suggests a potential "self-catalysis" application where a this compound-based material could catalyze the formation of other quinoline structures.

The table below summarizes the performance of various sulfonic acid catalysts in different multicomponent reactions, illustrating their broad utility.

| Reaction Type | Catalyst Type | Reactants | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Biginelli Reaction | SO₃H-functionalized ionic liquid | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinone | Excellent yields (88-97%) under solvent-free conditions. | scielo.br |

| Hantzsch Reaction | SO₃H-functionalized imidazolium-based catalyst | Aldehyde, β-dicarbonyl compound, Amine | 1,4-Dihydropyridine / Hexahydroquinoline | Efficient synthesis of various quinoline-related scaffolds. | scielo.br |

| 4H-Pyran Synthesis | Acidic ionic liquid | Aldehyde, Malononitrile, 1,3-dicarbonyl compound | 4H-Pyran derivative | Reaction proceeds via an initial Knoevenagel condensation. | scielo.br |

| Spiro-indoline Synthesis | Sulfonated poly-4-vinyl pyridinium | Isatin derivative, Malononitrile, Pyrimidine-trione | Spiro[indoline-3,4'-pyrano[2,3-d]pyrimidine] | Effective under ultrasonic irradiation; catalyst is reusable. | mdpi.com |

Characterization of Catalytic Properties (e.g., Acidity, Stability, Reusability)

The performance of a heterogeneous catalyst is defined by its acidity, stability, and reusability.

Acidity : The sulfonic acid group (-SO₃H) is a strong Brønsted acid site. The acidity of these materials is significantly enhanced by the presence of electron-withdrawing fluorine atoms, making perfluoroalkyl sulfonic acids comparable in strength to sulfuric acid. mdpi.comvulcanchem.com The acid strength of solid catalysts can be quantified using techniques like ammonia (B1221849) adsorption calorimetry or determined by indicator methods. researchgate.net For this compound, the combination of the quinoline ring and the fluorine atom is expected to result in very strong acidity, a key driver for high catalytic activity. researchgate.net

Stability : A primary challenge for sulfonic acid catalysts is the stability of the functional group. Leaching of the -SO₃H group from the support, especially in the presence of water or polar solvents, can lead to deactivation. mdpi.com Catalyst design plays a crucial role in mitigating this issue. For example, anchoring the acid group via an aromatic linker (arenesulfonic acid) generally provides greater hydrolytic stability than using an aliphatic linker (alkylsulfonic acid). mdpi.com The thermal stability of sulfonated quinolines can be robust, with some materials stable up to 200°C. vulcanchem.com

Reusability : A major advantage of heterogeneous catalysts is their potential for recovery and reuse. Catalysts supported on magnetic nanoparticles can be easily separated from the reaction mixture using an external magnet. rsc.org Other solid-supported catalysts are recovered by simple filtration. researchgate.net Numerous studies have demonstrated that sulfonic acid-functionalized catalysts can be recycled for multiple runs (often 5-8 times) with only a minor decrease in catalytic efficiency. rsc.orgscielo.brmdpi.com

The table below presents characterization data for several types of sulfonic acid-functionalized catalysts.

| Catalyst Material | Key Property | Finding | Reference |

|---|---|---|---|

| Fe₃O₄@C-SO₃H | Reusability | Easily separated with a magnet and reused 8 times without significant loss of activity in acetalization. | rsc.org |

| Perfluorosulfonic acid groups on a support | Acidity | Acid strength is superior to non-fluorinated sulfonic materials due to the electron-withdrawing perfluorocarbon chain. | researchgate.net |

| Arenesulfonic MCM-41 | Stability | The phenyl linker provides greater stability against leaching of the -SO₃H group compared to propyl linkers. | mdpi.com |

| α-Fe₂O₃-MCM-41-SO₃H ionic liquid | Reusability | Catalyst recovered using an external magnet and reused up to six times with only a small decrease in activity. | scielo.br |

| 5%TFOH-Clay | Acidity/Activity | Increasing the load of trifluoromethanesulfonic acid (TFOH) increased the Brønsted acidity and reaction activity. | researchgate.net |

Mechanistic Studies of Catalytic Pathways

While specific mechanistic studies on catalysis by this compound are not available, the pathways can be inferred from extensive research on other acid catalysts. The fundamental step in most reactions is the protonation of a substrate by the Brønsted acidic -SO₃H group, which activates the substrate for subsequent reaction.

Condensation and MCR Mechanisms : In MCRs leading to products like 4H-pyrans, the proposed mechanism often begins with an acid-catalyzed Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound. scielo.br The resulting intermediate is then attacked by a nucleophile (e.g., the enol form of a 1,3-dicarbonyl compound), followed by cyclization and dehydration to yield the final product. scielo.br A similar stepwise pathway involving the formation of an imine intermediate is proposed for the Mannich reaction. mdpi.com

Esterification Mechanisms : The mechanism of sulfonic acid-catalyzed esterification has been investigated using computational methods like Density Functional Theory (DFT). researchgate.net These studies suggest that the reaction does not proceed through a high-energy pentacoordinate sulfur intermediate. Instead, a lower-energy SN2-type pathway, where the alcohol attacks the sulfur atom directly, is favored. researchgate.net

Role of Water : In some reactions, such as the self-condensation of cyclopentanone, trace amounts of water have been shown to enhance catalytic activity. researchgate.net Mechanistic studies suggest that water molecules can help bridge active sites on the catalyst surface, effectively extending the polarizing effect of a second acid site and facilitating the rate-limiting C-C bond formation step. researchgate.net

Further mechanistic investigations, potentially using kinetic studies and computational modeling, would be essential to fully elucidate the catalytic pathways specific to this compound and to optimize its performance in various organic transformations.

Advanced Analytical Methodologies for 3 Fluoroquinoline 8 Sulfonic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and analysis of 3-Fluoroquinoline-8-sulfonic acid from complex mixtures. Its high resolving power allows for the isolation of the target analyte from interfering substances, which is a critical step for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely employed analytical technique for the determination of fluoroquinolones. nih.gov For a compound like this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice.

UV Detection: A common approach involves using a C18 monolithic column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer. moca.net.uaresearchgate.net UV detection for fluoroquinolones is often accomplished at a wavelength of around 280 nm. moca.net.uaresearchgate.net The method's specificity can be confirmed by analyzing the peak homogeneity using a photodiode array (PDA) detector. researchgate.net

Fluorescence Detection (FLD): This method offers enhanced sensitivity and selectivity, as many fluoroquinolones are naturally fluorescent. The selection of optimal excitation (Ex) and emission (Em) wavelengths is critical. For instance, in the simultaneous detection of fluoroquinolones and other compounds, Ex/Em wavelengths might be set around 275 nm/425 nm. nih.gov The pH of the mobile phase significantly affects the fluorescence intensity and chromatographic retention; a pH of 5.5 is often found to be optimal. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), provides the highest level of selectivity and sensitivity. nih.gov This technique allows for the precise identification of components based on their molecular masses, enabling reliable analysis of complex mixtures. nih.gov It is capable of detecting fluoroquinolones at trace concentrations (ng/L) in matrices such as wastewater and river water. nih.govresearchgate.net

Table 1: Overview of HPLC Methods for Fluoroquinolone Analysis

| Technique | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Chromolith® RP-18 | Acetonitrile / Phosphate Buffer (pH 5.5) | UV (280 nm) | Bulk form, Pharmaceuticals | moca.net.uaresearchgate.net |

| UPLC | ACQUITY UPLC BEH C18 | Acetonitrile / Malonic Acid (pH 5.5) | Fluorescence (FLD) | Poultry Eggs | nih.gov |

| LC-MS/MS | - | - | Electrospray Ionization (ESI) | Wastewater, River Water | nih.govresearchgate.net |

Direct analysis of highly polar and non-volatile compounds like sulfonic acids by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. These compounds require a chemical modification step known as derivatization to increase their volatility. A potential method involves the deoxidization and derivatization of the sulfonic acid group to make it amenable to GC-MS analysis. researchgate.net While this approach is available, it is less direct than LC-MS for this class of compounds and is therefore less commonly used for routine analysis of fluoroquinolone sulfonic acids.

Capillary Electrophoresis (CE) for Compound Analysis

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency and requires minimal sample volume. It separates molecules based on their charge-to-size ratio in an electric field. For charged molecules like this compound, CE is a highly suitable analytical tool.

Coupling CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection capabilities of MS. nih.gov This combination has been successfully used for the simultaneous determination of multiple fluoroquinolone antibiotics in environmental water samples. rsc.org An immunoaffinity extraction step can be performed prior to CE-MS analysis to selectively enrich the analytes, achieving low limits of detection (LODs) in the nanomolar range. rsc.org For enhanced sensitivity, CE can also be paired with laser-induced fluorescence (LIF) detection, a technique capable of monitoring zeptomole levels of analytes. nih.gov

Table 2: Capillary Electrophoresis Methods for Fluoroquinolone Analysis

| Technique | Sample Pre-treatment | Application | Key Findings | Reference |

|---|---|---|---|---|

| CE-MS | Immunoaffinity Extraction | Environmental Water | LODs: 1.2 nM to 5.0 nM; Recoveries: 72% to 112% | rsc.org |

| CE-UV | Dilution | Brewed Tea | Separation achieved in under 15 minutes | elsevierpure.com |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a rapid, low-cost, and portable alternative for the detection of fluoroquinolones. researchgate.net These sensors typically work by monitoring the electrochemical oxidation of the analyte at the surface of a chemically modified electrode.

Differential Pulse Voltammetry (DPV) is a commonly used technique that provides high sensitivity. The performance of the sensor is highly dependent on the materials used to modify the electrode. For example, a glassy carbon electrode (GCE) modified with graphene and poly(p-aminobenzene sulfonic acid) has been shown to effectively detect ofloxacin (B1677185), a related fluoroquinolone. electrochemsci.org The synergistic effect between the high surface area of graphene and the functional groups of the polymer enhances the sensor's response. electrochemsci.org Other modifications include the use of gold nanoparticles (AuNPs) and molecularly imprinted polymers (MIPs) to achieve very low detection limits. sci-hub.se

Table 3: Examples of Electrochemical Sensors for Fluoroquinolone Detection

| Electrode System | Technique | Analyte | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| p-Aminobenzene sulfonic acid/Graphene/GCE | DPV | Ofloxacin | 0.03 µmol/L | electrochemsci.org |

| AuNPs/Poly(L-cysteine)/rGO/GCE | - | Levofloxacin (B1675101) | 3.0 pM | sci-hub.se |

| Gold Nanoparticle-based MIP | - | Norfloxacin (B1679917) | 0.15 ng/mL | mdpi.com |

Sample Preparation and Enrichment Techniques for Complex Research Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound, especially when it is present at trace levels in complex matrices like environmental water, milk, or biological fluids. nih.gov The primary goals are to remove interferents, concentrate the analyte, and ensure compatibility with the analytical instrument. nih.gov

Solid-Phase Extraction (SPE): This is the most prevalent technique for preparing fluoroquinolone samples. nih.govnih.govnih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of solvent. A sulfonic acid-based covalent organic framework has been used as an SPE adsorbent to extract fluoroquinolones from milk with high recovery rates ranging from 94.23% to 98.68%. fao.org

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. Adjusting the pH is often necessary to ensure the quinolones are in a neutral molecular state to improve their transfer into the organic phase. nih.gov

Microextraction Techniques: Miniaturized methods such as ultrasound-assisted ionic liquid dispersive liquid-liquid microextraction (US-IL-DLLME) have been developed to reduce solvent consumption and extraction time. researchgate.net

Immunoaffinity Extraction (IAE): This highly selective technique uses antibodies immobilized on a solid support to capture the target analytes. It has been successfully applied for the selective enrichment of fluoroquinolones from environmental water prior to CE-MS analysis. rsc.org

Table 4: Sample Preparation Techniques for Fluoroquinolone Analysis

| Technique | Matrix | Recovery Rate | Key Advantage | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Milk | 94.23% - 98.68% | High recovery and concentration | fao.org |

| SPE | Serum & Urine | ≥94% | Robust and reliable | nih.gov |

| Immunoaffinity Extraction (IAE) | Environmental Water | 72% - 112% | High selectivity | rsc.org |

Spectrophotometric and Spectrofluorimetric Methods

Spectroscopic methods provide simple, rapid, and cost-effective options for the quantification of fluoroquinolones, making them suitable for quality control and routine analysis where high-end chromatographic equipment may not be available. nih.govsapub.org

Spectrophotometry: These methods can involve the direct measurement of the compound's intrinsic ultraviolet (UV) absorbance. sapub.org For example, ciprofloxacin (B1669076) shows a linear absorbance response in the 2.0–7.0 µg/mL range. sapub.org Alternatively, methods can be based on the formation of a colored binary complex between the drug and a dye, such as eosin (B541160) Y or merbromin, which can then be measured by a spectrophotometer. nih.gov A significant advantage of these methods is that they can often be applied without a prior extraction step. nih.gov

Spectrofluorimetry: Leveraging the native fluorescence of the quinolone ring system, spectrofluorimetric methods offer greater sensitivity and selectivity than spectrophotometry. This technique is often coupled with liquid chromatography (as in HPLC-FLD), where the fluorescence detector quantifies the analyte as it elutes from the column. The fluorescence intensity is dependent on factors like pH and solvent composition, which must be carefully optimized. nih.gov

Table 5: Spectroscopic Methods for Fluoroquinolone Determination

| Method | Basis of Detection | Linear Range | Application | Reference |

|---|---|---|---|---|

| UV Spectrophotometry | Direct absorbance at 275 nm | 2.0–7.0 µg/mL | Ophthalmic Solution | sapub.org |

| Spectrophotometry | Complex with Eosin Y | 2–8 µg/mL | Pure form, Tablets | nih.gov |

| Spectrophotometry | Complex with Merbromin | 2–15 µg/mL | Pure form, Tablets | nih.gov |

Future Research Trajectories and Emerging Applications for 3 Fluoroquinoline 8 Sulfonic Acid

Design of Novel Analogues to Overcome Resistance Mechanisms

A significant challenge in antimicrobial therapy is the emergence of drug-resistant pathogens. nih.gov The development of novel analogues based on the 3-fluoroquinoline-8-sulfonic acid scaffold is a critical strategy to combat this threat. The core principle of this research involves modifying the quinoline (B57606) structure to evade existing resistance mechanisms. nih.govdovepress.com

Mechanisms of resistance to quinolone-based drugs often involve mutations in the target enzymes, DNA gyrase and topoisomerase IV, or through the active efflux of the drug from the bacterial cell. nih.govdovepress.comnih.gov By strategically altering the substituents on the quinoline ring, researchers aim to create new compounds that can either bypass these resistance mechanisms or inhibit them directly. For instance, modifications at the C-7 position with different heterocyclic moieties, such as piperazine (B1678402) or pyrrolidine, have been shown to significantly influence antibacterial activity and pharmacokinetic properties. researchgate.net

Furthermore, the introduction of different functional groups can alter the compound's interaction with bacterial efflux pumps, potentially reducing their ability to expel the drug. nih.gov The goal is to design analogues that maintain potent antimicrobial activity against both susceptible and resistant strains, thereby providing new therapeutic options. acs.org Research in this area often involves a combination of synthetic chemistry, microbiological testing, and computational modeling to predict the most promising structural modifications. tandfonline.com

Exploration of Diverse Biological Activities Beyond Antimicrobial Properties

While the quinoline core is well-established for its antimicrobial effects, derivatives of this compound are being explored for a wide range of other therapeutic applications. nih.govdp.technih.gov The versatility of the quinoline scaffold allows for the design of compounds with potential efficacy against cancer, viruses, malaria, and tuberculosis. nih.govnih.govdp.techresearchgate.net

Anti-cancer: Quinoline derivatives have shown promise as anti-cancer agents through various mechanisms, including the inhibition of topoisomerase enzymes, which are crucial for DNA replication in cancer cells. mdpi.comglobalresearchonline.net Some fused tetracyclic quinoline derivatives have demonstrated potent antitumor activities in both in vitro and in vivo models, comparable to existing chemotherapy drugs. elsevierpure.com Research is ongoing to synthesize and evaluate new quinoline compounds with improved cytotoxicity against various cancer cell lines. mdpi.comnih.govdoaj.org